Boc-4-aminohippuric acid
Overview
Description
Boc-4-aminohippuric acid is a compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 . It is a derivative of hippuric acid and is used in proteomics research .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-4-aminohippuric acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The IUPAC name for Boc-4-aminohippuric acid is {4-[(tert-butoxycarbonyl)amino]benzoyl}amino)acetic acid . The InChI code is 1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18) .
Chemical Reactions Analysis
The Boc group in Boc-4-aminohippuric acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Scientific Research Applications
Proteomics Research
Boc-4-aminohippuric acid is utilized in proteomics to study protein structure and function. It serves as a building block for synthesizing peptides, which can be used to investigate protein interactions and stability .
Chemical Synthesis
In organic chemistry, Boc-4-aminohippuric acid is employed for the synthesis of complex molecules. Its protected amine group allows for selective reactions, making it a valuable reagent in multi-step synthetic pathways .
Pharmaceutical Development
This compound is instrumental in developing pharmaceuticals, particularly in the design of drug molecules. It provides a way to modify the pharmacokinetic properties of new drugs, enhancing their efficacy and safety .
Renal Function Diagnostics
Boc-4-aminohippuric acid derivatives are used in renal diagnostics to measure renal plasma flow and glomerular filtration rate, offering insights into kidney health and function .
Green Chemistry
The compound is part of eco-friendly routes in chemical synthesis, promoting green chemistry principles by avoiding the use of harmful solvents and catalysts in the protection of amines .
Biochemical Research
It plays a role in biochemical research, aiding in the study of metabolic pathways and compound interactions. This helps in understanding the biochemical processes within living organisms .
Environmental Monitoring
Boc-4-aminohippuric acid-functionalized materials are used in environmental monitoring, particularly in the detection of heavy metals like copper ions in water sources .
Material Science
In material science, this compound is used to modify the surface properties of materials, which can lead to the development of new materials with specific functionalities .
Mechanism of Action
Target of Action
Boc-4-aminohippuric acid is a derivative of 4-aminohippuric acid . The primary target of 4-aminohippuric acid is the renal system, specifically the renal tubules . It is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity .
Mode of Action
4-Aminohippuric acid, the parent compound of Boc-4-aminohippuric acid, is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations, an average of 90 percent of aminohippuric acid is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .
Biochemical Pathways
The biochemical pathways affected by 4-aminohippuric acid primarily involve renal function and clearance mechanisms . Its use helps in understanding how substances are filtered and secreted by the kidneys, providing a deeper comprehension of drug interactions and the renal elimination of various compounds .
Pharmacokinetics
The pharmacokinetics of 4-aminohippuric acid involves its filtration by the glomeruli and active secretion by the proximal tubules . It is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum . This is accomplished by elevating the plasma concentration to levels sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippuric acid .
Result of Action
The result of the action of 4-aminohippuric acid is the measurement of effective renal plasma flow (ERPF) and the determination of the functional capacity of the tubular excretory mechanism . It provides critical insights into kidney health and function .
Action Environment
The action of Boc-4-aminohippuric acid, like other Boc-protected amines, is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions .
Safety and Hazards
properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIUQCEOZZTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635338 | |
Record name | N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-aminohippuric acid | |
CAS RN |
854621-90-2 | |
Record name | N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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